molecular formula C14H11N7O2 B3009745 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034413-87-9

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B3009745
CAS No.: 2034413-87-9
M. Wt: 309.289
InChI Key: JKPJCQKSTIBQAK-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N7O2 and its molecular weight is 309.289. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Anticancer Agents

A study by Clark et al. (1995) delved into the synthesis of novel imidazo[5,1-d]-1,2,3,5-tetrazinones and related bicyclic heterocycles, aiming to investigate the mode of action of temozolomide, a notable antitumor drug. The research involved the preparation of compounds with hydrogen-bonding or ionic substituents at the 8-carboxamide position, though none exhibited enhanced cytotoxicity against the mouse TLX5 lymphoma compared to temozolomide and mitozolomide. Molecular modeling was utilized to design isosteric compounds with no inhibitory properties against human cancer cell lines, suggesting a specific interaction mechanism of temozolomide with DNA (Clark et al., 1995).

Antimicrobial and Antioxidant Activities

Bekircan et al. (2005) reported on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, demonstrating anticancer and antioxidant properties. The study highlighted compounds with moderate anti-proliferation potential against various cancer cell lines and significant antioxidant capacity, surpassing widely used reference antioxidants. This underscores the potential therapeutic applications of these heterocyclic compounds in cancer treatment and oxidative stress management (Bekircan et al., 2005).

Antiviral Applications

Hebishy et al. (2020) explored a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showcasing remarkable anti-avian influenza virus activity. The study presented an innovative approach to creating compounds with significant antiviral activities against the H5N1 strain, indicating a promising avenue for the development of new antiviral therapeutics (Hebishy et al., 2020).

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Further exploration of [1,2,4]triazolo[4,3-a]pyrazine as antimicrobial agents is encouraged .

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2/c22-13(8-1-2-9-10(5-8)18-7-17-9)16-6-11-19-20-12-14(23)15-3-4-21(11)12/h1-5,7H,6H2,(H,15,23)(H,16,22)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPJCQKSTIBQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=NN=C4N3C=CNC4=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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